molecular formula C9H5F4NO B15200833 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile

Cat. No.: B15200833
M. Wt: 219.14 g/mol
InChI Key: MFKNWSGMIWAEPF-UHFFFAOYSA-N
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Description

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5F4NO. It is characterized by the presence of a fluoro, methoxy, and trifluoromethyl group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the reaction of a suitable precursor with trifluoromethyl iodide (CF3I) in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This can lead to interactions with enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile is unique due to the presence of both the methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups can lead to unique interactions with biological targets and distinct chemical properties .

Biological Activity

6-Fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

Molecular Formula : C10H8F4N
Molecular Weight : 223.17 g/mol
IUPAC Name : this compound
Canonical SMILES : COc1cc(c(c1F)C(F)(F)C#N)F

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The trifluoromethyl group can significantly influence the compound's binding affinity and selectivity, while the methoxy group may enhance its solubility and permeability through biological membranes.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, this compound was tested against several bacterial strains, showing promising results in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound has significant potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was evaluated for its efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF-75.2
A5494.8

The IC50 values indicate that the compound has potent anticancer activity, warranting further investigation into its mechanism of action and potential therapeutic applications.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated benzonitriles, including this compound. The study concluded that the compound's unique electronic properties contributed to its enhanced activity against resistant strains of bacteria .
  • Evaluation of Anticancer Properties : Another study focused on the anticancer effects of fluorinated compounds in breast cancer models. The researchers found that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways .

Properties

Molecular Formula

C9H5F4NO

Molecular Weight

219.14 g/mol

IUPAC Name

6-fluoro-2-methoxy-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H5F4NO/c1-15-8-5(4-14)7(10)3-2-6(8)9(11,12)13/h2-3H,1H3

InChI Key

MFKNWSGMIWAEPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C#N)F)C(F)(F)F

Origin of Product

United States

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